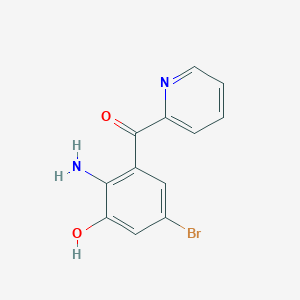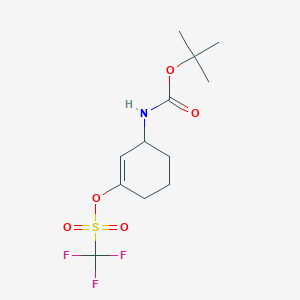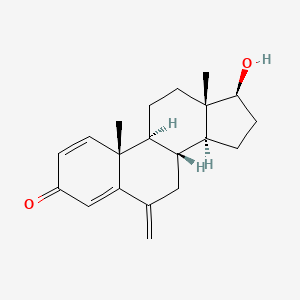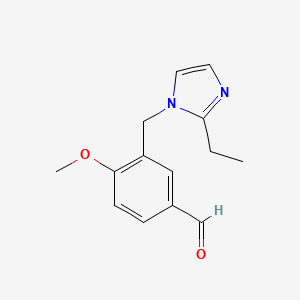
(±)-9,10-cis-Epoxy-nonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-9,10-cis-Epoxy-nonadecane is an organic compound characterized by the presence of an epoxide functional group at the 9,10 position of a nonadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-9,10-cis-Epoxy-nonadecane typically involves the epoxidation of nonadecene. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:
- Dissolve nonadecene in an appropriate solvent, such as dichloromethane.
- Add m-chloroperbenzoic acid to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by extraction and purification techniques, such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the epoxidation process, providing higher yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-9,10-cis-Epoxy-nonadecane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to open the epoxide ring.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Functionalized Nonadecanes: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(±)-9,10-cis-Epoxy-nonadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (±)-9,10-cis-Epoxy-nonadecane involves its interaction with molecular targets, such as enzymes and receptors. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This reactivity underlies its potential therapeutic effects and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(±)-9,10-trans-Epoxy-nonadecane: Similar structure but with a trans configuration of the epoxide ring.
(±)-8,9-Epoxy-nonadecane: Epoxide group located at a different position on the nonadecane chain.
(±)-9,10-Epoxy-octadecane: Shorter carbon chain with an epoxide group at the same position.
Uniqueness
(±)-9,10-cis-Epoxy-nonadecane is unique due to its specific cis configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different biological activities and chemical properties compared to its trans counterpart or other epoxide-containing compounds.
Eigenschaften
CAS-Nummer |
85267-95-4 |
|---|---|
Molekularformel |
C₁₉H₃₈O |
Molekulargewicht |
282.5 |
Synonyme |
cis-2-Nonyl-3-octyl-oxirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)


![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)


![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)


